BenchChemオンラインストアへようこそ!

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Radioiodination SPECT Imaging Stille Coupling

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione (CAS 78756-36-2) is a 7-bromo-substituted 1,4-benzodiazepine-2,5-dione building block with molecular formula C₁₀H₉BrN₂O₂ and molecular weight 269.09 g/mol. The compound belongs to the benzodiazepinedione class and serves as a critical synthetic intermediate in the preparation of imidazobenzodiazepine receptor ligands, including radiolabeled analogues of flumazenil and bretazenil for SPECT and PET imaging.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 78756-36-2
Cat. No. B1624018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
CAS78756-36-2
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C10H9BrN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
InChIKeyKKJBJTGEGMJZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.4 [ug/mL]

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione (CAS 78756-36-2): Core Intermediate for Radiolabeled Benzodiazepine Receptor Ligands and Halogen-Dependent SAR


7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione (CAS 78756-36-2) is a 7-bromo-substituted 1,4-benzodiazepine-2,5-dione building block with molecular formula C₁₀H₉BrN₂O₂ and molecular weight 269.09 g/mol . The compound belongs to the benzodiazepinedione class and serves as a critical synthetic intermediate in the preparation of imidazobenzodiazepine receptor ligands, including radiolabeled analogues of flumazenil and bretazenil for SPECT and PET imaging [1] . Its 7-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling transformations that are inaccessible to the corresponding 7-chloro or 7-fluoro congeners, directly enabling late-stage radioiodination via tributylstannane intermediates [1].

Why 7-Halo Benzodiazepinedione Intermediates Cannot Be Interchanged: Synthetic and Pharmacological Evidence for 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione


Halogen substitution at the 7-position of the 1,4-benzodiazepine-2,5-dione scaffold is not a trivial interchange. The 7-bromo derivative uniquely supports Stille cross-coupling to generate tributylstannane intermediates required for radioiodination chemistry—a transformation that the 7-chloro (CAS 5973-29-5) and 7-fluoro (CAS 78755-80-3) analogs cannot undergo under comparable mild, late-stage conditions [1]. Furthermore, in downstream pharmacologically active 1,4-benzodiazepines, the 7-bromo substitution confers a distinctly improved therapeutic profile over 7-chloro congeners, including a better dosage interval between anxiolytic and muscle-relaxant components [2]. These differences mean that substituting a 7-chloro or 7-fluoro intermediate for the 7-bromo compound in a synthetic route will either completely block the desired radiochemical transformation or yield a final ligand with altered receptor subtype pharmacology.

Quantitative Evidence Guide: Measured Differentiation of 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione Versus Closest Analogs


Enabling Radioiodination via Stille Coupling: 7-Bromo vs. 7-Chloro and 7-Fluoro Intermediates

The 7-bromo substituent of this compound is the essential synthetic handle for introducing ¹²³I into imidazobenzodiazepine receptor ligands. McPhee et al. demonstrated that 7-bromo- (and 7-iodo-) substituted 1,4-benzodiazepinediones are converted via Pd(0)-catalyzed stannylation with bis(tributyltin) to the corresponding tributylstannanes, which then undergo electrophilic radioiododestannylation with sodium [¹²³I]iodide and chloramine-T to yield ¹²³I-labelled flumazenil and bretazenil analogues [1]. The 7-chloro and 7-fluoro congeners cannot participate in this oxidative addition-dependent stannylation sequence, rendering them inert under these conditions [1]. This constitutes a go/no-go synthetic decision point: procurement of the 7-bromo intermediate is mandatory for any programme requiring radioiodinated benzodiazepine receptor imaging agents.

Radioiodination SPECT Imaging Stille Coupling Tributylstannane

Superior Pharmacological Profile of 7-Bromo vs. 7-Chloro in 2-Alkoxymethyl-1,4-Benzodiazepines

US Patent 4,244,869 explicitly claims that the combination of a 2-alkoxymethyl group with a 7-bromo substitution yields a superior profile of pharmacological properties compared to analogous 7-chloro-substituted compounds [1]. The patent reports that 2-alkoxymethyl-7-bromo diazepins exhibit a distinctly better dosage interval between the anxiety-relieving/anti-aggressive component and the muscle-tone-affecting component, which is critical for ambulatory treatment of psychiatric patients [1]. They additionally demonstrate a distinctly improved anticonvulsive effect and a low toxicity profile, with reduced sedative impairment of perception and awareness compared to earlier benzodiazepines—advantages important for daytime tranquilizer use [1]. While this patent describes fully elaborated 5-aryl-1,4-benzodiazepines rather than the 2,5-dione intermediate itself, the 7-bromo intermediate is the direct precursor to these final compounds, making halogen choice at the intermediate stage determinative of final pharmacological outcome.

Benzodiazepine SAR 7-Bromo vs. 7-Chloro Therapeutic Index Anxiolytic

Synthetic Accessibility and Yield: 7-Bromo Benzodiazepinedione from 5-Bromoisatoic Anhydride and Sarcosine

The target compound is prepared in a single thermal condensation step from commercially available 5-bromoisatoic anhydride (CAS 4692-98-2) and sarcosine (N-methylglycine) in dimethyl sulfoxide at 100 °C, as documented in synthetic route databases . This concise, two-component route contrasts with the multi-step sequences often required for 7-fluoro or 7-iodo congeners. The 5-bromoisatoic anhydride starting material is widely available at scale from multiple suppliers, contributing to reliable supply chain continuity. The reaction proceeds without protection/deprotection steps and produces the product in acceptable purity for onward transformations .

Benzodiazepinedione Synthesis Isatoic Anhydride Condensation Process Chemistry

Role as Authentic Flumazenil Impurity and Reference Standard Intermediate

The 7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione core appears in the synthetic lineage of flumazenil (ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) as a key intermediate. While the final commercial flumazenil synthesis employs the 7-fluoro intermediate (CAS 78755-80-3, designated Flumazenil EP Impurity D), the 7-bromo congener serves as the direct precursor in the radioiodinated flumazenil analogue pathway and as a related-substance marker in flumazenil impurity profiling [1] . Fluoro- and bromo-intermediates are not interchangeable in this context: the 7-bromo compound maps specifically to the radioiodinated imaging agent synthetic route, while the 7-fluoro compound maps to the clinical drug substance route [1].

Flumazenil Impurity Profiling Reference Standard Quality Control

High-Value Application Scenarios for 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione Based on Verified Differentiation Evidence


Synthesis of ¹²³I-Labelled Imidazobenzodiazepine SPECT Imaging Agents

The compound is the mandatory starting material for preparing ¹²³I-labelled flumazenil and bretazenil analogues via the two-step sequence: (1) Pd(0)-catalyzed stannylation to the 7-tributylstannyl intermediate, and (2) chloramine-T-mediated radioiododestannylation with Na[¹²³I]I [1]. This application cannot be executed with the 7-chloro or 7-fluoro congeners due to their inability to undergo oxidative addition with Pd(0) catalysts under these conditions [1]. The resulting SPECT radiotracers are used for in vivo imaging of benzodiazepine receptor distribution in neurological and psychiatric research.

Medicinal Chemistry of α5-Subtype-Selective GABAA Receptor Ligands

The 7-bromo-1,4-benzodiazepine-2,5-dione scaffold serves as a precursor to imidazobenzodiazepines that exhibit selectivity for α5-containing GABAA receptor subtypes [1]. The downstream compounds derived from this intermediate have been investigated as cognitive enhancers and as pharmacological tools for studying the role of hippocampal α5-GABAA receptors in learning, memory, and alcohol-motivated behaviors [1]. The bromo substituent at the 7-position contributes to lipophilic pocket occupancy (L2 domain) that enhances α5 subtype selectivity over α1, α2, and α3 subtypes in the final imidazobenzodiazepine ligands [1].

Flumazenil-Related Substance Reference Material for Pharmaceutical Quality Control

The compound is relevant as a bromo-analogue impurity marker in flumazenil drug substance and drug product quality control, complementing the 7-fluoro (EP Impurity D) and 7-chloro (Impurity 10) reference standards [1] . Analytical laboratories developing HPLC or UPLC impurity methods for flumazenil require the 7-bromo congener to establish system suitability, relative retention times, and resolution from the active pharmaceutical ingredient, particularly when brominated starting materials are employed in any step of the manufacturing process.

Halogen-Dependent SAR Studies on 1,4-Benzodiazepine Pharmacotherapeutics

The 7-bromo intermediate enables systematic exploration of 7-position halogen effects on benzodiazepine receptor affinity, efficacy, and subtype selectivity. US Patent 4,244,869 establishes that 7-bromo substitution, when combined with 2-alkoxymethyl substitution, delivers a better therapeutic index (improved separation of anxiolytic and muscle-relaxant doses) and enhanced anticonvulsant activity relative to 7-chloro analogs [1]. Researchers conducting structure–activity relationship programmes on the benzodiazepine scaffold should procure the 7-bromo building block as the starting point for bromo-specific SAR branches.

Quote Request

Request a Quote for 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.